molecular formula C7H14N2O5 B12532034 L-Threonyl-D-serine CAS No. 656221-77-1

L-Threonyl-D-serine

Cat. No.: B12532034
CAS No.: 656221-77-1
M. Wt: 206.20 g/mol
InChI Key: GXDLGHLJTHMDII-WDCZJNDASA-N
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Description

L-Threonyl-D-serine is a dipeptide composed of the amino acids L-threonine and D-serine

Preparation Methods

Synthetic Routes and Reaction Conditions

L-Threonyl-D-serine can be synthesized through peptide coupling reactions. One common method involves the use of solid-phase peptide synthesis (SPPS), where the amino acids are sequentially added to a growing peptide chain anchored to a solid resin. The coupling reactions typically use reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate the formation of peptide bonds .

Industrial Production Methods

Industrial production of this compound may involve enzymatic synthesis using threonine aldolases or transaldolases. These enzymes catalyze the formation of the dipeptide under controlled conditions, offering a more environmentally friendly and efficient alternative to chemical synthesis .

Chemical Reactions Analysis

Types of Reactions

L-Threonyl-D-serine undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups in the amino acids can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carbonyl groups back to hydroxyl groups.

    Substitution: The amino groups can participate in nucleophilic substitution reactions, forming new amide or ester bonds.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Reagents like acyl chlorides or anhydrides are used for acylation reactions.

Major Products Formed

The major products formed from these reactions include modified peptides with altered functional groups, which can be used for further biochemical studies or therapeutic applications .

Scientific Research Applications

Neuroprotective Effects

L-Threonyl-D-serine has been investigated for its neuroprotective properties, particularly in the context of neurodegenerative diseases. Research indicates that D-serine plays a crucial role in modulating NMDA (N-Methyl-D-Aspartate) receptor activity, which is vital for synaptic plasticity and memory function.

Case Study: Alzheimer's Disease

A study demonstrated that treatment with D-serine improved cognitive function in animal models of Alzheimer's disease. The administration of D-serine was associated with reduced amyloid-beta production and neurofibrillary tangles, which are hallmark features of Alzheimer’s pathology. This suggests that this compound could be beneficial in mitigating the effects of Alzheimer's disease through its influence on D-serine levels and NMDA receptor modulation .

Role in Schizophrenia and Mood Disorders

D-serine has emerged as a potential therapeutic agent for schizophrenia and major depressive disorder due to its ability to enhance NMDA receptor function. Clinical trials have shown that D-serine supplementation can lead to modest improvements in symptoms among patients with schizophrenia.

Clinical Insights

  • A meta-analysis revealed that D-serine significantly improved symptoms in patients with schizophrenia, albeit with small effect sizes. Higher doses were associated with more pronounced benefits .
  • Additionally, D-serine's role as a biomarker for mood disorders has been explored, indicating its potential utility in diagnosing and monitoring treatment responses in psychiatric conditions .

Cellular Proliferation and Repair Mechanisms

This compound is also implicated in promoting cellular proliferation and repair mechanisms within the nervous system. Its action as an agonist at glycine receptors contributes to the proliferation of neural stem cells, enhancing neurogenesis.

Research Findings

  • Studies have shown that L-threonine and its derivatives can stimulate oligodendrocyte proliferation and remyelination processes following white matter injury in animal models . This underscores the compound's potential as a therapeutic agent for demyelinating diseases such as multiple sclerosis.

Biochemical Transport Mechanisms

Research into the transport mechanisms of amino acids has identified this compound as a substrate for specific transport systems within bacterial models such as Escherichia coli. Understanding these transport mechanisms can provide insights into amino acid metabolism and utilization in various organisms.

Transport Study Overview

  • A study characterized the YifK gene product as a novel amino acid carrier involved in threonine uptake, highlighting its significance in amino acid transport dynamics within E. coli cells . This research contributes to a broader understanding of how amino acids like this compound are absorbed and utilized by living organisms.

Summary Table of Applications

Application AreaDescriptionKey Findings
NeuroprotectionMitigates effects of neurodegenerative diseases like Alzheimer'sReduces amyloid-beta production
Psychiatric DisordersPotential treatment for schizophrenia and mood disordersImproves symptoms; serves as a biomarker
Cellular RepairPromotes neural stem cell proliferation and remyelinationEnhances recovery from white matter injury
Amino Acid TransportInvolved in specific transport mechanisms in bacteriaIdentifies novel carriers for threonine uptake

Mechanism of Action

L-Threonyl-D-serine exerts its effects through interactions with various molecular targets. The hydroxyl and amino groups in the dipeptide can form hydrogen bonds and ionic interactions with enzymes and receptors, modulating their activity. For example, D-serine is known to act as a co-agonist at the N-methyl-D-aspartate (NMDA) receptor, influencing synaptic plasticity and neurotransmission .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

L-Threonyl-D-serine is unique due to its combination of L-threonine and D-serine, which imparts distinct biochemical properties. The presence of both L- and D-forms of amino acids in a single dipeptide allows it to interact with a broader range of enzymes and receptors, making it a versatile tool in biochemical and medical research .

Biological Activity

L-Threonyl-D-serine is a diastereomeric amino acid compound that has garnered attention for its potential biological activities and applications in various fields, including biochemistry, pharmacology, and molecular biology. This article explores the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic applications, and relevant research findings.

Overview of this compound

This compound is characterized by the presence of both L- and D-forms of threonine and serine, which can impart unique structural and functional properties. The compound serves as a building block in peptide synthesis and plays a significant role in protein interactions and enzyme activity modulation.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The mechanisms through which it exerts its effects include:

  • Binding Interactions : this compound can form hydrogen bonds, hydrophobic interactions, and electrostatic forces with target molecules, modulating their activity.
  • Transport Mechanisms : Research indicates that specific transport systems in bacteria like Escherichia coli facilitate the uptake of threonine and serine, suggesting that similar mechanisms may operate in eukaryotic cells .

1. Pharmaceutical Development

This compound's stability and bioactivity make it a promising candidate for drug development. Its unique structure allows for the design of peptides with specific therapeutic functions.

2. Cosmetic Industry

The compound has potential applications in the cosmetic industry due to its properties that may enhance skin health and appearance. It can serve as an active ingredient in formulations aimed at improving skin hydration and elasticity .

Case Studies

  • Transport Mechanisms in E. coli
    • A study demonstrated that YifK acts as a specific permease for L-threonine, while BrnQ serves as a low-affinity transporter for threonine uptake under high concentrations . This research provides insight into how amino acids are transported across membranes, which is crucial for understanding their biological roles.
  • Enzyme Interaction Studies
    • Research on threonyl-tRNA synthetase (ThrRS) highlighted the importance of specific residues in enzyme dynamics and antibiotic sensitivity. Understanding these interactions can inform drug design strategies targeting similar enzymes .

Data Tables

Property This compound
Chemical StructureDiastereomeric amino acid
Molecular FormulaC4_4H8_8N2_2O4_4
Potential ApplicationsPharmaceuticals, cosmetics
Mechanism of ActionEnzyme modulation, transport

Properties

CAS No.

656221-77-1

Molecular Formula

C7H14N2O5

Molecular Weight

206.20 g/mol

IUPAC Name

(2R)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-3-hydroxypropanoic acid

InChI

InChI=1S/C7H14N2O5/c1-3(11)5(8)6(12)9-4(2-10)7(13)14/h3-5,10-11H,2,8H2,1H3,(H,9,12)(H,13,14)/t3-,4-,5+/m1/s1

InChI Key

GXDLGHLJTHMDII-WDCZJNDASA-N

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@H](CO)C(=O)O)N)O

Canonical SMILES

CC(C(C(=O)NC(CO)C(=O)O)N)O

Origin of Product

United States

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